Cas no 2171250-90-9 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-4-iodobenzoic acid)

3-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido)-4-iodobenzoic acid is a specialized fluorinated amino acid derivative designed for peptide synthesis and medicinal chemistry applications. The compound features an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, while the 4-iodobenzoic acid moiety offers a versatile handle for further functionalization via cross-coupling reactions. The methoxypropanamido linker enhances solubility and stability during synthetic procedures. This reagent is particularly valuable for constructing modified peptides or as a building block in targeted drug development, where precise structural control is critical. Its high purity and well-defined stereochemistry make it suitable for demanding research applications in organic and bioorganic chemistry.
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-4-iodobenzoic acid structure
2171250-90-9 structure
Product Name:3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-4-iodobenzoic acid
CAS No:2171250-90-9
MF:C26H23IN2O6
MW:586.375099420547
CID:6416995
PubChem ID:165558101
Update Time:2025-10-28

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-4-iodobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-4-iodobenzoic acid
    • 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-4-iodobenzoic acid
    • 2171250-90-9
    • EN300-1571559
    • Inchi: 1S/C26H23IN2O6/c1-34-14-23(24(30)28-22-12-15(25(31)32)10-11-21(22)27)29-26(33)35-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,23H,13-14H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t23-/m0/s1
    • InChI Key: KRMWSFFYWALTDU-QHCPKHFHSA-N
    • SMILES: IC1=CC=C(C(=O)O)C=C1NC([C@H](COC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 586.06008g/mol
  • Monoisotopic Mass: 586.06008g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 744
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 114Ų

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-4-iodobenzoic acid Pricemore >>

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Additional information on 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-4-iodobenzoic acid

Comprehensive Analysis of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-4-iodobenzoic acid (CAS No. 2171250-90-9)

In the rapidly evolving field of pharmaceutical chemistry and peptide synthesis, 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-4-iodobenzoic acid (CAS No. 2171250-90-9) has emerged as a compound of significant interest. This molecule, often abbreviated as Fmoc-protected iodobenzoic acid derivative, plays a pivotal role in the synthesis of complex peptides and drug intermediates. Its unique structural features, including the Fmoc protecting group and the iodobenzoic acid moiety, make it indispensable in modern organic synthesis.

The Fmoc group in this compound is widely recognized for its utility in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of therapeutic peptides. Researchers and pharmaceutical companies are increasingly focusing on peptide-based drugs, driven by their high specificity and lower toxicity compared to traditional small molecules. This trend aligns with the growing demand for personalized medicine and targeted therapies, areas where CAS No. 2171250-90-9 finds extensive application.

One of the most frequently searched questions in this domain is: "What is the role of Fmoc-protected amino acids in peptide synthesis?" The answer lies in the compound's ability to provide temporary protection to the amino group during synthesis, preventing unwanted side reactions. The iodobenzoic acid component further enhances its versatility, enabling cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, which are cornerstone techniques in medicinal chemistry.

Another hot topic in the scientific community is the development of next-generation bioconjugation techniques. Here, 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-4-iodobenzoic acid serves as a valuable building block for creating antibody-drug conjugates (ADCs). ADCs represent a cutting-edge approach in cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The compound's iodine atom allows for precise modifications, making it a favorite among researchers working on site-specific bioconjugation.

From a synthetic chemistry perspective, the compound's methoxypropanamido linker offers improved solubility in organic solvents, addressing a common challenge in peptide synthesis. This feature is particularly relevant given the current emphasis on green chemistry and the reduction of hazardous solvents. Moreover, the stereochemical purity of the (2S)-configuration ensures high yields and minimal byproducts, a critical factor in GMP-compliant manufacturing.

In the context of drug discovery, CAS No. 2171250-90-9 is often discussed alongside high-throughput screening (HTS) and fragment-based drug design. Its modular structure allows for rapid derivatization, enabling the exploration of vast chemical space. This aligns with the industry's shift toward AI-driven drug discovery, where computational models predict optimal building blocks for target proteins.

As the demand for peptide therapeutics continues to rise—projected to exceed $50 billion by 2030—the importance of reliable intermediates like 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-4-iodobenzoic acid cannot be overstated. Whether in academia or industrial R&D, this compound remains a cornerstone for innovations in biopharmaceuticals, diagnostics, and material science.

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